molecular formula C14H17ClN2O2 B1457934 H-L-Trp-oall hcl CAS No. 204063-20-7

H-L-Trp-oall hcl

Cat. No.: B1457934
CAS No.: 204063-20-7
M. Wt: 280.75 g/mol
InChI Key: ZJUGMUHUIZFWRJ-YDALLXLXSA-N
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Description

“H-L-Trp-oall hcl”, also known as H-L-Trp-OAll hydrochloride, is a chemical compound with the CAS Number: 204063-20-7 . Its molecular weight is 280.75 and its IUPAC name is allyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride .


Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored at 4° C . Its melting point is between 209-215° C . The optical activity is α20 D +8°±2°, c = 1 in water .

Properties

IUPAC Name

prop-2-enyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-2-7-18-14(17)12(15)8-10-9-16-13-6-4-3-5-11(10)13;/h2-6,9,12,16H,1,7-8,15H2;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUGMUHUIZFWRJ-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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